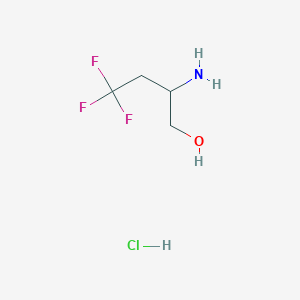
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride
Descripción general
Descripción
“2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride” is a chemical compound with the CAS Number: 1260812-60-9 . It has a molecular weight of 179.57 and its IUPAC name is 2-amino-4,4,4-trifluoro-1-butanol hydrochloride . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Amino Acids
Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved. These syntheses start from precursors like 4,4,4-trifluoro-3-methylbutanoic acid and involve transformations including chiral oxazoline formation, oxidative rearrangement to dihydro-2H-oxazinone, and face-selective hydrogenation, yielding hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Asymmetric Synthesis for Drug Design
2-Amino-4,4,4-trifluorobutanoic acid derivatives, serving as bioisosteres of leucine moiety, are crucial for drug design. An efficient method for the large-scale preparation of these compounds involves recyclable chiral auxiliaries, complex formation with glycine Schiff base, and subsequent steps for the targeted synthesis of N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, proving its practicality for large-scale syntheses (Han et al., 2019).
Antimicrobial Activity of Fluorinated Compounds
Certain fluorinated compounds, like 3-(2-thienyl)-4-arylazo-5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines and 3-(2-thienyl)-4-arylazo-5-trifluoromethylisoxazoles, exhibit moderate to significant antibacterial activity, especially against Gram-positive bacteria, and antifungal activity against strains like S. cerevisiae. These compounds underscore the potential of fluorinated derivatives in developing new antimicrobial agents (Aggarwal, Bansal, & Mittal, 2013).
Enantioselective Biomimetic Transamination
Enantioselective biomimetic transamination processes are instrumental in synthesizing specific amino acids like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. This process involves asymmetric proton shift transfer reactions and demonstrates the feasibility of large-scale synthesis of β-amino acids, essential for various biochemical applications (Soloshonok, Ohkura, & Yasumoto, 2006).
Biofuel Production
2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride derivatives are also significant in biofuel production. For instance, the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic 2-methylpropan-1-ol production in Escherichia coli, highlighting the role of these compounds in developing sustainable biofuel alternatives (Bastian et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRJGZIEXFZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-60-9 | |
| Record name | 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)











![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
